Cas no 107438-79-9 (Ginkgolide J)

Ginkgolide J is a diterpenoid lactone derived from Ginkgo biloba leaves, recognized for its unique chemical structure and bioactive properties. As a member of the ginkgolide family, it exhibits selective antagonism against platelet-activating factor (PAF) receptors, contributing to its potential therapeutic applications in inflammation and vascular disorders. Its high purity and well-characterized structure make it valuable for pharmacological research, particularly in studying neuroprotective and antiplatelet mechanisms. Ginkgolide J is also utilized as a reference standard in analytical chemistry for quality control of Ginkgo-based extracts. Its stability and specificity render it a reliable compound for both in vitro and in vivo studies.
Ginkgolide J structure
Ginkgolide J structure
商品名:Ginkgolide J
CAS番号:107438-79-9
MF:C20H24O10
メガワット:424.40
MDL:MFCD03093737
CID:62678
PubChem ID:11154476

Ginkgolide J 化学的及び物理的性質

名前と識別子

    • Ginkgolide J
    • 7beta-hydroxyginkgolide a
    • BN 52024
    • GinkgolideA, 7-hydroxy-, (7β)-
    • GINKGOLIDE J(P) (AHP Verified) PrintBack
    • Ginkgolid J
    • J Ginkgoli
    • Ginkgolide J, 98%, from Ginkgo biloba L.
    • (1R,3R,6R,7S,8S,9R,10S,13S,16S)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo
    • CID 124544850
    • GTPL1864
    • LMPR0104540004
    • C07604
    • Q27077805
    • CID 441296
    • 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b-trihydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS)-
    • Ginkgolide Impurity 8 (Ginkgolide J)
    • CID 24721483
    • SCHEMBL21753454
    • 107438-79-9
    • L000810
    • DTXSID80869475
    • 7-beta-Hydroxyginkgolide A
    • AKOS040759073
    • M5297RI2UE
    • GINKGOLIDE J (CONSTITUENT OF GINKGO) [DSC]
    • UNII-M5297RI2UE
    • GLXC-13661
    • (1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
    • DTXCID201021827
    • NS00070448
    • BN-52024
    • GINKGOLIDE J (CONSTITUENT OF GINKGO)
    • DB06746
    • ginkgolide-J
    • Q27095721
    • Ginkgolide A, 7-hydroxy-, (7beta)-
    • GINKGOLIDE A, 7-HYDROXY-, (7.BETA.)-
    • (1R,4aR,5R,7aS,9S,10R,11S)-11-tert-butyl-1,4b,10-trihydroxy-5-methyltetrahydro-4bH,9H-9,4a-(epoxymethano)cyclopenta(c)furo(2,3-b)furo(3',2':3,4)cyclopenta(1,2-d)furan-2,6,13(1H,5H)-trione
    • 9H-1,7A-(EPOXYMETHANO)-1H,6AH-CYCLOPENTA(C)FURO(2,3-B)FURO(3',2':3,4)CYCLOPENTA(1,2-D)FURAN-5,9,12(4H)-TRIONE, 3-(1,1-DIMETHYLETHYL)HEXAHYDRO-2,4,7B-TRIHYDROXY-8-METHYL-, (1S,2R,3S,3AS,4R,6AR,7AR,7BR,8S,10AS,11AS)-
    • 7-Hydroxyginkgolide A
    • (7?)-7-Hydroxyginkgolide A; [1S-(1?,2?,3?,3aR*,4?,6a?,7a?,7b?,8?,10a?,11aR*)]-3-(1,1-Dimethylethyl)hexahydro-2,4,7b-trihydroxy-8-methyl-9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione;
    • MDL: MFCD03093737
    • インチ: 1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17?,18+,19-,20-/m1/s1
    • InChIKey: LMEHVEUFNRJAAV-XNSMQBOTSA-N
    • ほほえんだ: C123[C@@]45[C@H](O[C@@]1(C(O[C@@H]2[C@@H]([C@H]4C(C)(C)C)O)=O)[C@]1(O)[C@@H](OC([C@H]1C)=O)C3)OC(=O)[C@@H]5O

計算された属性

  • せいみつぶんしりょう: 424.136947g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.4
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 424.136947g/mol
  • 単一同位体質量: 424.136947g/mol
  • 水素結合トポロジー分子極性表面積: 149Ų
  • 重原子数: 30
  • 複雑さ: 925
  • 同位体原子数: 0
  • 原子立体中心数の決定: 10
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 424.4

じっけんとくせい

  • 色と性状: Cryst.
  • 密度みつど: 1.6400
  • ゆうかいてん: >282oC (dec.)
  • ふってん: 760.4 °C at 760 mmHg
  • フラッシュポイント: 273.6 °C
  • 屈折率: 1.65
  • ようかいど: DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)
  • PSA: 148.82000
  • LogP: -1.36950
  • 酸性度係数(pKa): 11.28±0.70(Predicted)

Ginkgolide J セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under inert atmosphere

Ginkgolide J 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
G3359-5 mg
Ginkgolide J
107438-79-9 ≥98%
5mg
$463.00 2023-07-11
S e l l e c k ZHONG GUO
S0920-5mg
Ginkgolide J
107438-79-9
5mg
¥5380.9 2022-04-26
TargetMol Chemicals
T6S2115-25mg
Ginkgolide J
107438-79-9 99.83%
25mg
¥ 6190 2024-07-20
TRC
G387445-1mg
Ginkgolide J
107438-79-9
1mg
$ 173.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030003-10mg
Ginkgolide J
107438-79-9
10mg
¥865 2024-05-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89329-10MG
Ginkgolide J
107438-79-9 phyproof
10MG
5154.51 2021-05-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-KO021-2mg
Ginkgolide J
107438-79-9
2mg
¥200.4 2023-09-01
MedChemExpress
HY-N0786-10mg
Ginkgolide J
107438-79-9 99.97%
10mg
¥4570 2024-04-21
MedChemExpress
HY-N0786-5mg
Ginkgolide J
107438-79-9 99.97%
5mg
¥2690 2024-04-21
Chengdu Biopurify Phytochemicals Ltd
BP0649-20mg
Ginkgolide J
107438-79-9 98%
20mg
$85 2023-09-19

Ginkgolide J 関連文献

Ginkgolide Jに関する追加情報

Ginkgolide J and Its Significance in Modern Pharmaceutical Research

Ginkgolide J, a naturally occurring compound with the CAS number 107438-79-9, has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and diverse biological activities. This terpene lactone is primarily extracted from the leaves of the Ginkgo biloba tree, a species renowned for its medicinal properties. The compound's molecular formula, C₂₁H₂₈O₈, underscores its complex structure, which is characterized by a lactone ring and multiple hydroxyl groups. These structural features contribute to its remarkable pharmacological profile, making it a subject of extensive study in both academic and industrial settings.

The pharmacological properties of Ginkgolide J have been extensively investigated, particularly for its potential therapeutic applications. One of the most notable effects is its ability to modulate the activity of platelet-activating factor (PAF), a key mediator in various inflammatory and immune responses. By inhibiting PAF receptors, Ginkgolide J has demonstrated promising results in reducing inflammation and preventing thrombotic disorders. These findings have led to its exploration as a potential therapeutic agent in conditions such as atherosclerosis, Alzheimer's disease, and other neurodegenerative disorders.

Recent advancements in the study of Ginkgolide J have highlighted its role in neuroprotection and cognitive enhancement. Research indicates that the compound can cross the blood-brain barrier, allowing it to exert direct effects on neuronal cells. Studies have shown that Ginkgolide J can attenuate oxidative stress and protect against excitotoxicity, two critical mechanisms involved in neuronal damage. Moreover, preclinical trials have suggested that it may improve cognitive function by enhancing synaptic plasticity and memory retention. These findings have sparked interest in developing Ginkgolide J-based therapies for neurodegenerative diseases.

The synthesis and structural elucidation of Ginkgolide J have also been areas of active research. Chemists have developed various synthetic pathways to produce this compound in controlled environments, enabling larger-scale studies and potential commercialization. Techniques such as spectroscopy and chromatography have been instrumental in confirming the structural integrity of synthesized Ginkgolide J. Additionally, computational methods have been employed to predict the compound's interactions with biological targets, providing insights into its mechanism of action.

The therapeutic potential of Ginkgolide J extends beyond neuroprotection; it has also shown promise in treating cardiovascular diseases. By inhibiting PAF-mediated platelet aggregation, Ginkgolide J can help prevent blood clots, reducing the risk of stroke and myocardial infarction. Furthermore, its anti-inflammatory properties make it a candidate for managing chronic inflammatory conditions such as rheumatoid arthritis. These diverse applications highlight the compound's versatility and underscore its importance in modern medicine.

In conclusion, Ginkgolide J (CAS number 107438-79-9) is a multifaceted compound with significant implications for pharmaceutical research. Its ability to modulate PAF receptors and exert neuroprotective effects positions it as a promising candidate for treating various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this natural product remains at the forefront of medicinal chemistry innovation.

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